molecular formula C18H14ClN5S B2358850 3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863453-05-8

3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2358850
CAS RN: 863453-05-8
M. Wt: 367.86
InChI Key: AZCQJYBKYIXGJT-UHFFFAOYSA-N
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Description

“3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a chemical compound with the molecular formula C18H14ClN5S . It has been identified as an inhibitor of Nox2 .


Molecular Structure Analysis

The molecular structure of “3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” involves a triazolopyrimidine core, which is a heterocyclic compound containing both triazole and pyrimidine units .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” include a molecular weight of 367.855 Da . More specific properties like melting point, boiling point, and solubility are not available in the retrieved resources.

Scientific Research Applications

Cytotoxicity Against Cancer Cells

While not directly related to inflammation, it’s worth noting that certain pyrimidine derivatives exhibit cytotoxicity against cancer cells. For example, 3,5-bis(indolyl)-1,2,4-thiadiazoles demonstrated anticancer activity. Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole (56) showed potent effects .

Mechanism of Action

Target of Action

The primary target of this compound is the NADPH oxidases (Nox’s) . These enzymes are responsible for the production of reactive oxygen species (ROS), which play a crucial role in various cellular processes. Excessive ROS production is associated with a wide range of human diseases .

Mode of Action

The compound acts as an inhibitor of Nox’s, specifically Nox2 . It inhibits ROS production in the sarcoplasmic reticulum (SR) of mammalian skeletal muscle, which is associated with Nox4 . This leads to the abrogation of O2-coupled redox regulation of the ryanodine receptor-Ca2+ channel (RyR1) . It also modifies directly identified cysteine thiols within ryr1 .

Biochemical Pathways

The compound affects the redox regulation pathway in the SR of mammalian skeletal muscle . By inhibiting ROS production, it disrupts the normal functioning of this pathway. The compound also exerts off-target effects through thiol alkylation, which may replicate some of the effects of ROS on cellular thiol redox status .

Pharmacokinetics

Its ability to modify cysteine thiols suggests that it may have a significant impact on protein function and cellular processes .

Result of Action

The compound’s action results in the inhibition of ROS production, thereby disrupting the redox regulation of the RyR1 . This can have significant effects on cellular processes, particularly in conditions characterized by excessive ROS production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other thiol-alkylating agents can inhibit Nox4 localized in the SR . .

Future Directions

The future directions for “3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” and similar compounds could involve further exploration of their inhibitory effects on Nox2 and potential applications in the treatment of diseases where Nox2 plays a role.

properties

IUPAC Name

3-benzyl-7-[(3-chlorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5S/c19-15-8-4-7-14(9-15)11-25-18-16-17(20-12-21-18)24(23-22-16)10-13-5-2-1-3-6-13/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCQJYBKYIXGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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